molecular formula C7H8N2O B3310046 3-(Pyrimidin-4-YL)propanal CAS No. 944898-43-5

3-(Pyrimidin-4-YL)propanal

Cat. No.: B3310046
CAS No.: 944898-43-5
M. Wt: 136.15
InChI Key: YMSLTYYDXHBGGF-UHFFFAOYSA-N
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Description

3-(Pyrimidin-4-YL)propanal is an organic compound that features a pyrimidine ring attached to a propanal group. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and organic synthesis. The presence of the pyrimidine ring, a heterocyclic aromatic organic compound, imparts unique chemical properties to this compound, making it a valuable intermediate in the synthesis of more complex molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Pyrimidin-4-YL)propanal typically involves the reaction of pyrimidine derivatives with appropriate aldehyde precursors. One common method is the condensation of pyrimidine-4-carboxaldehyde with propanal under acidic or basic conditions. The reaction can be catalyzed by acids such as hydrochloric acid or bases like sodium hydroxide. The reaction mixture is usually heated to facilitate the condensation process, and the product is then purified through recrystallization or chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and pH can optimize the production process. Additionally, industrial methods may employ more efficient catalysts and solvents to enhance the reaction rate and selectivity.

Chemical Reactions Analysis

Types of Reactions

3-(Pyrimidin-4-YL)propanal can undergo various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The pyrimidine ring can undergo nucleophilic substitution reactions, where nucleophiles such as amines or thiols replace hydrogen atoms on the ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous solution under acidic conditions.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Amines or thiols in the presence of a base such as sodium hydroxide or potassium carbonate.

Major Products Formed

    Oxidation: 3-(Pyrimidin-4-YL)propanoic acid.

    Reduction: 3-(Pyrimidin-4-YL)propanol.

    Substitution: Various substituted pyrimidine derivatives depending on the nucleophile used.

Scientific Research Applications

3-(Pyrimidin-4-YL)propanal has several applications in scientific research:

    Chemistry: It serves as an intermediate in the synthesis of more complex heterocyclic compounds and pharmaceuticals.

    Biology: It is used in the study of enzyme interactions and as a building block for bioactive molecules.

    Industry: Utilized in the production of agrochemicals, dyes, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 3-(Pyrimidin-4-YL)propanal depends on its specific application. In medicinal chemistry, it may act as an inhibitor of certain enzymes by binding to their active sites and preventing substrate access. The pyrimidine ring can interact with amino acid residues in the enzyme’s active site, while the aldehyde group can form covalent bonds with nucleophilic residues, leading to enzyme inhibition. The molecular targets and pathways involved vary depending on the specific enzyme or receptor being targeted.

Comparison with Similar Compounds

Similar Compounds

    Pyrimidine-4-carboxaldehyde: Similar structure but lacks the propanal group.

    3-(Pyridin-4-YL)propanal: Contains a pyridine ring instead of a pyrimidine ring.

    3-(Pyrimidin-2-YL)propanal: The pyrimidine ring is attached at the 2-position instead of the 4-position.

Uniqueness

3-(Pyrimidin-4-YL)propanal is unique due to the specific positioning of the pyrimidine ring and the propanal group, which imparts distinct chemical reactivity and biological activity. This compound’s structure allows for specific interactions with biological targets, making it a valuable tool in drug discovery and development.

Properties

IUPAC Name

3-pyrimidin-4-ylpropanal
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8N2O/c10-5-1-2-7-3-4-8-6-9-7/h3-6H,1-2H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YMSLTYYDXHBGGF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=CN=C1CCC=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

136.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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